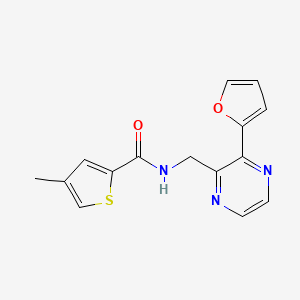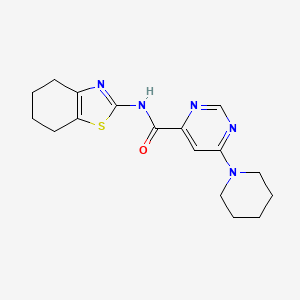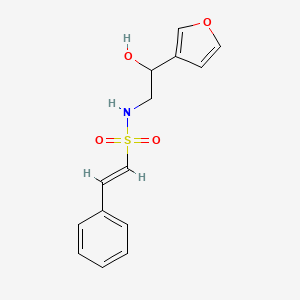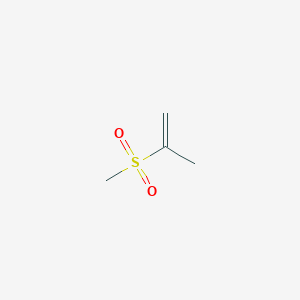
N-(2-bromophenyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-bromophenyl group and the methyl group is substituted by a chloro group
作用机制
Mode of Action
The exact mode of action of N-(2-bromophenyl)-2-chloroacetamide Based on its chemical structure, it is possible that it could interact with its targets through covalent bonding or intermolecular forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and interaction with its targets .
生化分析
Biochemical Properties
N-(2-bromophenyl)-2-chloroacetamide has been found to interact with enzymes such as alpha-glucosidase and alpha-amylase . These interactions are crucial in the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on cellular metabolism. It has been observed to affect the levels of fasting glucose sugar, cholesterol, triglyceride, HbAc1, creatinine, and insulin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit alpha-glucosidase and alpha-amylase in a non-competitive mode .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to have a significant impact on cellular function, with long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to have a significant impact on various biochemical tests related to diabetes .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It has been found to affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
N-(2-bromophenyl)-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-bromoaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acetamides.
Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups onto the aromatic ring.
Reduction: The compound can be reduced to form N-(2-bromophenyl)acetamide by using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or bromine (Br2) are commonly used under controlled conditions to avoid over-substitution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides such as N-(2-bromophenyl)-2-azidoacetamide or N-(2-bromophenyl)-2-methoxyacetamide.
Electrophilic Aromatic Substitution: Products like 4-nitro-N-(2-bromophenyl)-2-chloroacetamide or 4-bromo-N-(2-bromophenyl)-2-chloroacetamide.
Reduction: N-(2-bromophenyl)acetamide.
科学研究应用
N-(2-bromophenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
相似化合物的比较
N-(2-bromophenyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-chloroacetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
N-(2-bromophenyl)acetamide: This compound lacks the chloro group on the acetamide moiety, which may affect its chemical properties and reactivity.
N-(2-bromophenyl)-2-bromoacetamide: This compound has a bromine atom instead of a chlorine atom on the acetamide moiety, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromophenyl and chloroacetamide groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-bromophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWXHTWOJWDSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684639.png)


![4-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)
![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2684648.png)

![2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide](/img/structure/B2684653.png)

![2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684655.png)

![4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide](/img/structure/B2684657.png)
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)
